[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester
[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester
Brand Name:
Vulcanchem
CAS No.:
80543-39-1
VCID:
VC0131553
InChI:
InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
SMILES:
CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Molecular Formula:
C10H20N2O5
Molecular Weight:
248.28 g/mol
[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester
CAS No.: 80543-39-1
Reference Standards
VCID: VC0131553
Molecular Formula: C10H20N2O5
Molecular Weight: 248.28 g/mol
CAS No. | 80543-39-1 |
---|---|
Product Name | [S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester |
Molecular Formula | C10H20N2O5 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1 |
Standard InChIKey | UEBVZIJDUYDSQF-BQBZGAKWSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O |
SMILES | CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O |
Canonical SMILES | CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O |
PubChem Compound | 18598710 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume